12-(2,2-dimethoxyethylsulfanyl)-7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step reactions. One common approach starts with the preparation of thiophene derivatives, which are then subjected to cyclization reactions to form the thienopyrimidine core. The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or toluene and catalysts like calcium chloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
What sets 7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
847269-57-2 |
---|---|
Molecular Formula |
C19H23N3O2S2 |
Molecular Weight |
389.5g/mol |
IUPAC Name |
12-(2,2-dimethoxyethylsulfanyl)-7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene |
InChI |
InChI=1S/C19H23N3O2S2/c1-10(2)15-12-7-5-6-11(12)14-16-17(26-18(14)22-15)19(21-9-20-16)25-8-13(23-3)24-4/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
MFJGHEDUPLACTA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCC(OC)OC |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.